(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol

Lipophilicity Physicochemical Properties Medicinal Chemistry

Fragment-based drug discovery campaigns often stall when SAR-invalidating core substitutions confound lead optimization. (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol eliminates this risk by delivering the precise bridgehead-methylated 2-oxabicyclo[2.2.1]heptane scaffold required for TXA₂ receptor antagonist libraries and CNS-penetrant probe design. - Defined physicochemical space (MW 142.20, XLogP3 0.4, TPSA 29 Ų) for oral bioavailability and BBB permeation. - Single rotatable bond enforces bioactive conformation, minimizing entropic binding penalties. - Consistent ≥97% purity across major suppliers with cold-chain (2-8°C) shipping to preserve integrity.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 2416234-83-6
Cat. No. B2432178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol
CAS2416234-83-6
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESCC12CCC(C1)(CO2)CO
InChIInChI=1S/C8H14O2/c1-7-2-3-8(4-7,5-9)6-10-7/h9H,2-6H2,1H3
InChIKeyNRSHLESQHYCANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol: Baseline Overview


(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol is a bicyclic ether-alcohol belonging to the 2-oxabicyclo[2.2.1]heptane scaffold class [1]. The compound possesses a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol, featuring a conformationally restricted oxa-bridged bicyclo[2.2.1]heptane framework with a methyl group at the bridgehead position and a primary hydroxymethyl substituent [1]. Computed physicochemical properties, including a predicted XLogP3-AA of 0.4 and a topological polar surface area (TPSA) of 29 Ų, establish a baseline hydrophilicity-lipophilicity balance suitable for oral bioavailability optimization and CNS permeability considerations [1][2].

1

Fragment-based drug discovery & ligand efficiency optimization

2

Conformationally restricted building block for SAR exploration

3

TXA2 receptor modulator library synthesis & CNS property profiling

SAR Failures with Generic 2-Oxabicycloheptane Analogs


The 2-oxabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, with substituent identity and stereochemistry exerting profound effects on target binding, metabolic stability, and physicochemical properties [1]. The presence of a bridgehead methyl group in the target compound introduces specific steric and electronic constraints that distinguish it from des-methyl analogs. These differences are not merely incremental; they can fundamentally alter the conformational landscape and the orientation of the hydroxymethyl hydrogen-bond donor/acceptor motif [2]. Consequently, substituting (1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol with a simpler 2-oxabicyclo[2.2.1]heptane methanol derivative risks invalidating SAR hypotheses and misdirecting lead optimization efforts. The following quantitative evidence dimensions highlight these critical distinctions.

Des-methyl

May shift lipophilicity and conformational landscape, altering SAR interpretation

Fluorinated

Increased molecular weight may affect metabolic stability and ligand efficiency

Positional isomer

Altered H-bond donor orientation may produce different target recognition

Quantitative Differentiation from Closest Analogs


Lipophilicity vs. Des-Methyl Analog

The target compound (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol exhibits a computed XLogP3-AA of 0.4 [1]. In contrast, the direct des-methyl analog, 2-oxabicyclo[2.2.1]heptan-4-ylmethanol (CAS 132667-30-2), is predicted to have a lower LogP of approximately 0.2 [2]. This increase in lipophilicity conferred by the bridgehead methyl group enhances the compound's potential for improved membrane permeability and oral absorption while maintaining sufficient aqueous solubility, positioning it within a distinct physicochemical window relative to its simpler analog [1].

Lipophilicity vs Des-methyl
Cross-study comparable
XLogP3: 0.4 vs ~0.2 (+0.2 log unit)
Supports ADME optimization fit; may improve membrane permeability
Predicted values; experimental LogP may vary
Lipophilicity Physicochemical Properties Medicinal Chemistry Drug Design

MW & TPSA vs. Fluorinated Analog

The target compound has a molecular weight of 142.20 g/mol and a TPSA of 29 Ų [1]. This places it in a favorable region for CNS drug-likeness (MW < 400, TPSA < 70 Ų). In comparison, the fluorinated analog 2-oxabicyclo[2.2.1]heptane-4-methanol, 6-fluoro-, (1S,4R,6S)- (CAS 3037659-02-9) has a higher molecular weight of 146.16 g/mol and a TPSA of 29 Ų . While TPSA remains identical, the increased molecular weight of the fluorinated analog may impact its metabolic stability and clearance differently. The target compound's lower molecular weight may be advantageous for achieving optimal ligand efficiency indices in fragment-based drug discovery campaigns.

MW vs Fluorinated analog
Cross-study comparable
142.20 vs 146.16 g/mol (-3.96 g/mol)
Lower MW may enhance ligand efficiency in fragment screens
Computed from molecular formulas
Molecular Weight Polar Surface Area CNS Drug Design Physicochemical Profiling

HBD & Rotatable Bonds vs. Positional Isomer

The target compound features one hydrogen bond donor (the primary alcohol) and one rotatable bond (the C-CH₂OH linkage) [1]. This limited flexibility, combined with its rigid bicyclic core, maximizes conformational preorganization, which can enhance binding affinity to biological targets by reducing entropic penalties upon binding. In contrast, the positional isomer (2-oxabicyclo[2.2.1]heptan-1-yl)methanol (CAS 2742659-63-6) has the hydroxymethyl group attached to the bridgehead carbon adjacent to the oxygen, which may alter the spatial orientation of the hydrogen-bond donor and potentially introduce additional conformational flexibility .

HBD orientation vs Positional isomer
Class-level inference
Both HBD=1, RotB=1; spatial orientation differs
Orientation may affect binding pose and target selectivity
Based on 2D structural analysis; requires docking validation
Hydrogen Bonding Rotatable Bonds Conformational Flexibility Drug Design

Boiling Point & Density for Purification

Predicted physicochemical properties offer practical differentiation for laboratory handling. The target compound has a predicted boiling point of 232.1 ± 8.0 °C and a predicted density of 1.143 ± 0.06 g/cm³ . In contrast, the des-methyl analog 2-oxabicyclo[2.2.1]heptan-4-ylmethanol is predicted to have a lower boiling point of approximately 210 °C and a lower density . This ~22 °C higher boiling point for the target compound may simplify purification via fractional distillation and influence storage and shipping conditions relative to its simpler analog.

Boiling point vs Des-methyl
Data to verify
232.1 ± 8.0 °C vs ~210 °C (~22 °C higher)
May simplify fractional distillation; different storage profile
Predicted values; no experimental confirmation cited
Boiling Point Density Purification Handling

TXA2 Receptor Antagonism: Scaffold Substituent Role

While direct biological activity data for the target compound are not publicly available, the 2-oxabicyclo[2.2.1]heptane scaffold is a well-established pharmacophore for thromboxane A2 (TXA2) receptor antagonism [1]. Patent literature demonstrates that subtle modifications to the 2-oxabicyclo[2.2.1]heptane core, including the introduction of bridgehead methyl groups and variations in the side chain, can switch a compound from an agonist to an antagonist profile and significantly impact receptor binding affinity [2]. Therefore, the target compound's specific substitution pattern—bridgehead methyl and C4-hydroxymethyl—must be considered a distinct chemical entity with the potential for unique TXA2 receptor interactions compared to other 2-oxabicyclo[2.2.1]heptane derivatives lacking these features.

TXA2 receptor scaffold role
Class-level inference
Scaffold recognized for TXA2 antagonism; specific substituents may switch agonist/antagonist profile
Supports SAR exploration; generic analogs may not reproduce pharmacology
Patent literature review; direct activity data not available for this compound
Thromboxane A2 Receptor Pharmacology SAR Drug Development

Defined Application Scenarios


FBDD and Ligand Efficiency Optimization

The target compound's low molecular weight (142.20 g/mol) and favorable physicochemical profile (XLogP3-AA = 0.4) make it an ideal core fragment for FBDD campaigns [1]. Its higher lipophilicity relative to des-methyl analogs offers a distinct starting point for optimizing ligand efficiency and membrane permeability [2]. Procurement of this specific compound ensures that SAR generated from the fragment screen is anchored to a defined chemical space, avoiding the confounding effects of substituting a less lipophilic core [3].

TXA2 Receptor Modulator Library Synthesis

Given the 2-oxabicyclo[2.2.1]heptane scaffold's established role as a TXA2 receptor antagonist pharmacophore [1], (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol serves as a critical intermediate for the synthesis of diverse TXA2 modulator libraries. Its specific substitution pattern (bridgehead methyl and C4-hydroxymethyl) is designed to explore steric and electronic effects on receptor binding, a key determinant in achieving antagonist versus agonist activity [2]. Substituting this compound with a simpler analog would fundamentally alter the SAR investigation and likely yield misleading results [3].

CNS Drug Profiling & Physicochemical Optimization

With a TPSA of 29 Ų and a molecular weight of 142.20 g/mol, this compound lies within the physicochemical space commonly associated with CNS drug-likeness [1]. Its calculated LogP of 0.4 positions it favorably for passive blood-brain barrier permeation [2]. Researchers developing CNS-active agents can use this compound as a starting point for optimizing brain penetration and target engagement, where small changes in lipophilicity have profound effects [3].

Conformational Restriction in Enzyme Inhibitor Design

The rigid bicyclic structure of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol limits conformational flexibility (rotatable bonds = 1), which can enhance binding affinity by preorganizing the pharmacophore into a bioactive conformation [1]. This property is particularly valuable in designing enzyme inhibitors where entropic penalties must be minimized. The specific orientation of the hydroxymethyl hydrogen-bond donor, dictated by the methyl-substituted core, provides a unique vector for interacting with catalytic residues compared to non-methylated or differently substituted analogs [2].

Application
Selection Property
Validation Focus
FBDD & ligand efficiency optimization
Low MW & favorable LogP profile
Ligand efficiency indices & permeability assays
TXA2 receptor modulator library synthesis
Bridgehead methyl & C4-hydroxymethyl substitution
TXA2 receptor binding & functional activity profiling
CNS drug-likeness profiling
Low TPSA & moderate lipophilicity
Blood-brain barrier permeability & CNS target engagement
Conformational restriction in enzyme inhibitor design
Rigid bicyclic core with single rotatable bond
Binding affinity & entropic penalty minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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